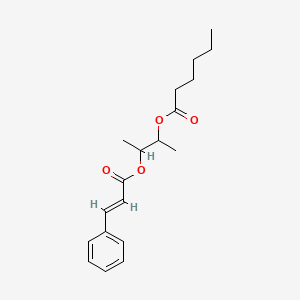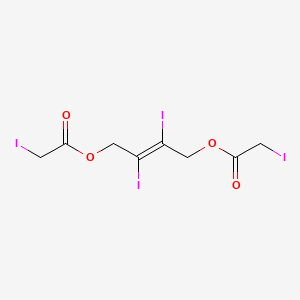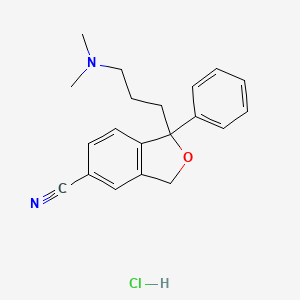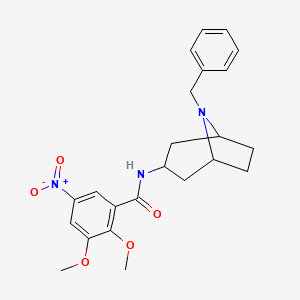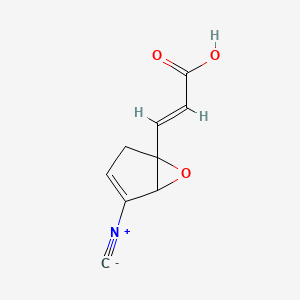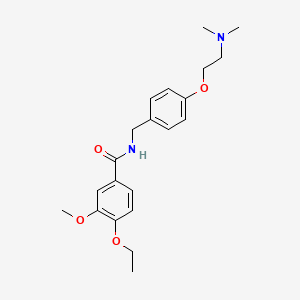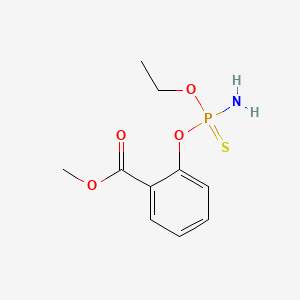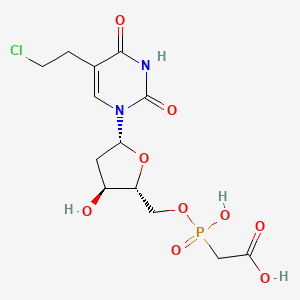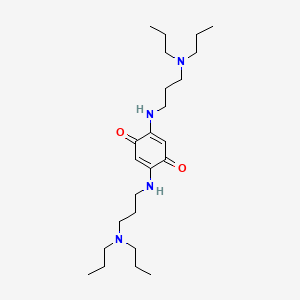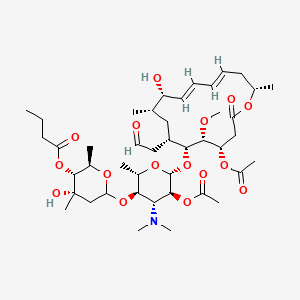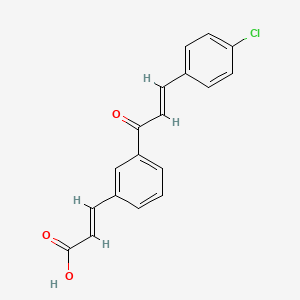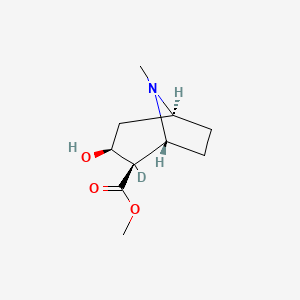
Ecgonine-2-d methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecgonine-2-d methyl ester, also known as methylecgonine, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and may be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecgonine-2-d methyl ester can be synthesized through various methods. One common approach involves the hydrolysis of cocaine, which results in the formation of ecgonine methyl ester. This process typically involves the use of acidic or basic conditions to break down the ester bond in cocaine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of coca leaves followed by chemical processing to isolate the desired compound. The use of advanced chromatography techniques, such as gas chromatography-mass spectrometry (GC-MS), is common in the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
Ecgonine-2-d methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert ecgonine methyl ester into ecgonone methyl ester using oxidizing agents like NADP+.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: NADP+ is commonly used in oxidation reactions involving ecgonine methyl ester.
Reducing Agents: Methylecgonone reductase is used in reduction reactions.
Solvents: Acetonitrile and formic acid are often used in the preparation and analysis of ecgonine methyl ester.
Major Products Formed
Ecgonone Methyl Ester: Formed through oxidation reactions.
Cocaine: Can be synthesized from ecgonine methyl ester through specific biosynthetic pathways.
Scientific Research Applications
Ecgonine-2-d methyl ester has several scientific research applications:
Mechanism of Action
Ecgonine-2-d methyl ester exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Ecgonine-2-d methyl ester is unique compared to other similar compounds due to its specific properties and applications. Some similar compounds include:
Benzoylecgonine: Another major metabolite of cocaine, often used in drug testing.
Ecgonine: The parent compound from which ecgonine methyl ester is derived.
Cocaine: The primary compound from which ecgonine methyl ester is metabolized.
This compound stands out due to its potential cognitive benefits and its role in the metabolism of cocaine, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
142796-68-7 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-2-deuterio-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i9D |
InChI Key |
QIQNNBXHAYSQRY-LVEKLEKZSA-N |
Isomeric SMILES |
[2H][C@]1([C@H]2CC[C@H](N2C)C[C@@H]1O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



